molecular formula C10H19NO B1471345 1-(Piperidin-1-ylmethyl)cyclobutan-1-ol CAS No. 1602162-59-3

1-(Piperidin-1-ylmethyl)cyclobutan-1-ol

Cat. No.: B1471345
CAS No.: 1602162-59-3
M. Wt: 169.26 g/mol
InChI Key: JVIKATJPSNTBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-ylmethyl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with a piperidin-1-ylmethyl group. The cyclobutane ring introduces steric strain due to its small size (four-membered ring), which may enhance reactivity or binding affinity in pharmaceutical applications. The piperidine moiety, a six-membered amine-containing heterocycle, is a common structural motif in bioactive molecules, particularly in central nervous system (CNS) therapeutics.

Properties

CAS No.

1602162-59-3

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)cyclobutan-1-ol

InChI

InChI=1S/C10H19NO/c12-10(5-4-6-10)9-11-7-2-1-3-8-11/h12H,1-9H2

InChI Key

JVIKATJPSNTBAE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2(CCC2)O

Canonical SMILES

C1CCN(CC1)CC2(CCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Piperidin-1-ylmethyl)cyclobutan-1-ol with key analogs, focusing on molecular properties, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical/Chemical Properties Applications/Notes References
This compound C₁₀H₁₉NO 169.27 (hypothetical) Piperidinylmethyl, hydroxyl Likely lipophilic due to piperidine group Potential pharmaceutical intermediate
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol C₁₁H₁₃FNO 194.23 4-fluorophenyl, aminomethyl Enhanced electronic effects from fluorine Medicinal chemistry (fluorine improves bioavailability)
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol C₉H₂₀N₂O 172.27 4-aminobutylamino group Increased hydrophilicity from amine groups Lab use; potential peptide-like derivatives
1-(Methylaminomethyl)cyclobutan-1-ol C₆H₁₃NO 115.18 Methylaminomethyl Low molecular weight; oil consistency Research chemical; synthetic intermediate
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Cyclopentanol, aminobutyl chain Reduced steric strain vs. cyclobutanol Pharmaceuticals, material science
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol C₁₀H₁₉NO 169.27 Cyclopropylmethyl, piperidine, methanol Similar molecular weight; stable under storage Laboratory research

Key Observations:

Structural Flexibility: The cyclobutanol scaffold accommodates diverse substituents, including aromatic (e.g., 4-fluorophenyl in ) and aliphatic amines (e.g., 4-aminobutyl in ). Piperidine derivatives exhibit higher lipophilicity compared to primary or secondary amines, influencing membrane permeability in drug design.

Synthetic Yields: While direct data for the target compound are absent, piperidinylmethylation reactions in phenolic analogs (e.g., 2-(piperidin-1-ylmethyl)phenol derivatives) achieve yields of 55–94% depending on substrate electronics .

Physicochemical Properties: Lipophilicity: Piperidine-containing compounds (e.g., ) are more lipophilic than amine-substituted analogs (e.g., ), impacting solubility and bioavailability. Stability: Cyclobutanol’s strained ring may increase reactivity compared to cyclopentanol derivatives .

Applications :

  • Piperidine-substituted compounds are prevalent in CNS drug discovery (e.g., antipsychotics, analgesics).
  • Fluorinated analogs (e.g., ) leverage halogen effects for enhanced metabolic stability and target binding.

Preparation Methods

Palladium-Catalyzed Coupling and Reductive Amination

One documented approach involves palladium(II) acetate catalysis combined with bidentate phosphine ligands to facilitate coupling reactions that introduce piperidine derivatives onto cyclobutanol intermediates. For example, a procedure using palladium(II) acetate, racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, and bases such as cesium carbonate and triethylamine in toluene under reflux conditions has been reported. The reaction mixture is heated for extended periods (e.g., 16 hours) to achieve coupling, followed by purification steps including preparative HPLC and solvent removal to isolate the target compound in moderate yields (~30%).

Key Reaction Parameters:

Parameter Details
Catalyst Palladium(II) acetate
Ligand Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl
Base Cesium carbonate, triethylamine
Solvent Toluene
Temperature Reflux (~110°C)
Reaction Time 16 hours (repeated addition and reflux)
Purification Preparative HPLC, bicarbonate cartridge
Yield Approx. 30%

This method is suitable for coupling piperidine derivatives to cyclobutanol cores, allowing the formation of the 1-(piperidin-1-ylmethyl)cyclobutan-1-ol framework with good selectivity.

Nucleophilic Substitution Using 1-(2-Aminoethyl)piperidin-4-ol

Another approach involves the use of 1-(2-aminoethyl)piperidin-4-ol as a nucleophile reacting with activated cyclobutanone derivatives or their equivalents. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at room temperature under inert atmosphere, using bases such as N-ethyl-N,N-diisopropylamine to facilitate nucleophilic attack and subsequent formation of the target compound.

Typical Reaction Conditions:

Parameter Details
Nucleophile 1-(2-Aminoethyl)piperidin-4-ol
Base N-ethyl-N,N-diisopropylamine
Solvent Anhydrous tetrahydrofuran (THF)
Temperature 20°C (room temperature)
Reaction Time 16–19 hours
Atmosphere Inert (e.g., nitrogen or argon)
Purification Preparative HPLC, solvent removal
Yield Up to 80%

This method offers higher yields and milder conditions compared to palladium-catalyzed methods, making it attractive for scale-up and industrial applications.

Amide Coupling and Carbamate Formation

In some synthetic routes, the piperidinylmethyl group is introduced via amide coupling reactions using coupling agents such as HATU in DMF, followed by base-mediated reactions to form carbamate or amide linkages. The reaction involves stirring the mixture at room temperature for several hours, followed by aqueous workup and preparative HPLC purification.

Reaction Summary:

Parameter Details
Coupling Agent HATU
Solvent Dimethylformamide (DMF)
Base Hunig’s base (diisopropylethylamine), piperidine
Temperature Room temperature
Reaction Time 3–18 hours
Purification Preparative HPLC
Yield Low to moderate (~11%)

This method is useful in complex molecule synthesis where the piperidinylmethyl group is introduced as part of a larger framework.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Palladium-Catalyzed Coupling Pd(OAc)2, BINAP ligand, Cs2CO3, Et3N Reflux in toluene, 16h × 2 ~30 Requires high temperature and long reaction time
Nucleophilic Substitution 1-(2-Aminoethyl)piperidin-4-ol, DIPEA THF, 20°C, 16–19h, inert Up to 80 Mild conditions, higher yield
Amide Coupling (HATU-mediated) HATU, DMF, Hunig’s base, piperidine RT, 3–18h ~11 Useful for complex derivatives, lower yield

Research Findings and Notes

  • The palladium-catalyzed method is effective but may involve complex ligand systems and longer reaction times, which can impact scalability.
  • Nucleophilic substitution using 1-(2-aminoethyl)piperidin-4-ol under mild conditions offers higher yields and operational simplicity.
  • Amide coupling methods are less efficient for this compound but are valuable in multi-step syntheses involving functionalized intermediates.
  • Purification by preparative HPLC is common across methods to ensure high purity of the final compound.
  • The choice of base and solvent critically affects the reaction outcome, with N-ethyl-N,N-diisopropylamine and anhydrous THF being preferred for nucleophilic substitution.
  • Reaction atmosphere control (inert conditions) is essential to prevent side reactions and degradation.

Q & A

Q. What are the established synthetic routes for 1-(Piperidin-1-ylmethyl)cyclobutan-1-ol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves cyclobutanol derivatives and piperidine-containing reagents. Key steps include:
  • Nucleophilic substitution : Reacting cyclobutan-1-ol derivatives with piperidin-1-ylmethyl halides (e.g., chlorides or bromides) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water mixtures.
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1:1.2 molar ratio of cyclobutan-1-ol to halide) and temperature (60–80°C) to minimize side products like dimerization.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for cyclobutane protons (δ 1.8–2.5 ppm, multiplet), piperidine N-CH₂- group (δ 2.3–2.7 ppm, triplet), and hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) .
  • ¹³C NMR : Cyclobutane carbons (δ 20–30 ppm), piperidine carbons (δ 40–60 ppm), and hydroxyl-bearing carbon (δ 70–80 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 170–180 (exact mass depends on substituents).
  • HPLC : Use C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95% by area normalization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.